1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide
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Overview
Description
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide is a complex organic compound that features a biphenyl group attached to a triazole ring
Preparation Methods
The synthesis of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide typically involves multiple steps. One common method includes the reaction of biphenyl-4-boronic acid with a suitable triazole precursor under Suzuki-Miyaura cross-coupling conditions . This reaction is often catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dioxane. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include palladium catalysts, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide stands out due to its unique combination of a biphenyl group and a triazole ring. Similar compounds include:
Biphenyl derivatives: These compounds share the biphenyl backbone but differ in their functional groups and overall structure.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents attached to it.
This uniqueness allows for a diverse range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1000575-21-2 |
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Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-oxo-N-phenyl-1-(4-phenylphenyl)-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(22-17-9-5-2-6-10-17)19-23-21(27)25(24-19)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,22,26)(H,23,24,27) |
InChI Key |
KSZHVJHDRAJETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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